![molecular formula C10H12Br2 B14625404 1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane CAS No. 55319-58-9](/img/structure/B14625404.png)
1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane is an organic compound characterized by its unique spirocyclic structure. This compound features a cyclobutylidene ring fused to a hexane ring, with two bromine atoms attached to the same carbon atom. The presence of the spiro linkage and the dibromo substitution makes this compound an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane typically involves the following steps:
Formation of the Cyclobutylidene Intermediate: The initial step involves the formation of the cyclobutylidene intermediate. This can be achieved through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.
Bromination: The cyclobutylidene intermediate is then subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions are typically maintained at low temperatures to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in large-scale production.
化学反应分析
Types of Reactions
1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in polar solvents like water or alcohols.
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Elimination: Formation of alkenes or alkynes.
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
科学研究应用
1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane has several scientific research applications, including:
Chemical Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane involves its reactivity towards nucleophiles and electrophiles. The presence of the dibromo substitution makes the compound highly reactive, allowing it to participate in various chemical transformations. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
1,1-Dibromo-2-cyclopropylidenespiro[2.3]hexane: Similar structure but with a cyclopropylidene ring instead of a cyclobutylidene ring.
1,1-Dibromo-2-cyclopentylidenespiro[2.3]hexane: Similar structure but with a cyclopentylidene ring instead of a cyclobutylidene ring.
1,1-Dibromo-2-cyclohexylidenespiro[2.3]hexane: Similar structure but with a cyclohexylidene ring instead of a cyclobutylidene ring.
Uniqueness
1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane is unique due to its specific spirocyclic structure and the presence of two bromine atoms on the same carbon atom. This combination of structural features imparts distinct reactivity and properties, making it a valuable compound for various chemical and industrial applications.
属性
CAS 编号 |
55319-58-9 |
|---|---|
分子式 |
C10H12Br2 |
分子量 |
292.01 g/mol |
IUPAC 名称 |
2,2-dibromo-1-cyclobutylidenespiro[2.3]hexane |
InChI |
InChI=1S/C10H12Br2/c11-10(12)8(7-3-1-4-7)9(10)5-2-6-9/h1-6H2 |
InChI 键 |
WAIQJQBNCHHGCI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C2C3(C2(Br)Br)CCC3)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


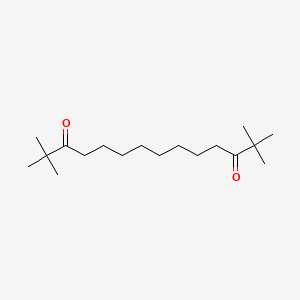

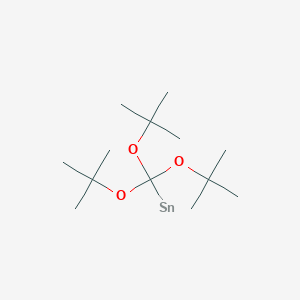
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
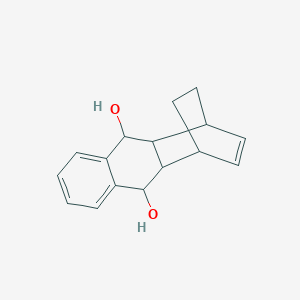
![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid](/img/structure/B14625356.png)
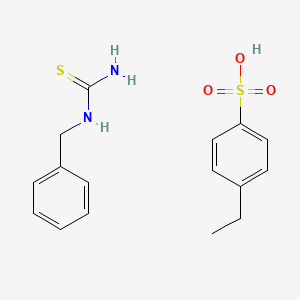
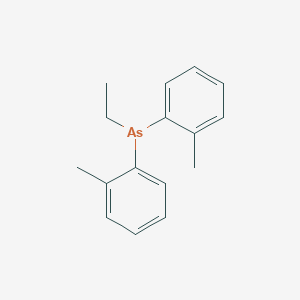

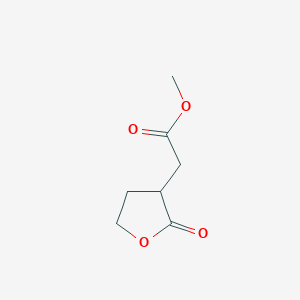
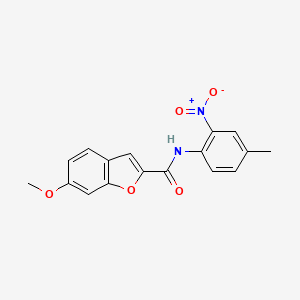
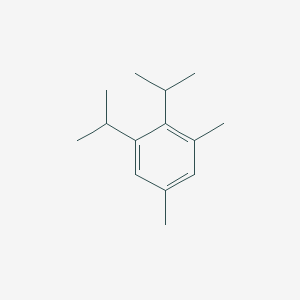
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
